2-(chloromethyl)-6-ethyl-1H-benzimidazole
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Description
“2-(chloromethyl)-6-ethyl-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heterocycle consisting of the fusion of benzene and imidazole . The compound has a chloromethyl group attached to it, which is a functional group that has the chemical formula -CH2-Cl .
Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-6-ethyl-1H-benzimidazole” can be analyzed using various techniques such as X-ray crystallography, 1H NMR, FT-IR, UV/vis, and elemental analysis . These techniques can provide information about the compound’s geometry, vibrational frequencies, atomic charges, and other properties .Chemical Reactions Analysis
The chemical reactivity of “2-(chloromethyl)-6-ethyl-1H-benzimidazole” can be inferred from related compounds. For instance, 2-chloromethyl acryl reagents can selectively modify proteins at cysteine or disulfide sites by tuning their inherent electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(chloromethyl)-6-ethyl-1H-benzimidazole” can be inferred from related compounds. For instance, Epichlorohydrin, an organochlorine compound, is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .Safety and Hazards
Future Directions
Research on benzimidazole derivatives is ongoing, with a focus on developing novel anticancer agents . The synthesis of novel 2-chloromethyl-4(3H)-quinazolinones as key intermediates in the development of these agents is a promising area of research . Further studies are needed to explore the potential applications of “2-(chloromethyl)-6-ethyl-1H-benzimidazole” in medicinal chemistry.
properties
IUPAC Name |
2-(chloromethyl)-6-ethyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNFCSATWFZVLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-6-ethyl-1H-benzimidazole |
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